molecular formula C17H16FNO3 B2791614 2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid CAS No. 1182273-32-0

2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid

Cat. No. B2791614
CAS RN: 1182273-32-0
M. Wt: 301.317
InChI Key: QIFVASFSMDSDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid, commonly known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA is a derivative of 4-fluoroacetanilide, which has been used as an analgesic and antipyretic agent in the past. However, FMA has been found to have unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of FMA is not fully understood. However, it is believed that FMA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has also been found to upregulate the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
FMA has been found to have various biochemical and physiological effects. FMA has been found to induce cell cycle arrest and apoptosis in cancer cells. FMA has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has been found to have anti-inflammatory and analgesic effects as well.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA is its potential as a cancer therapeutic agent. FMA has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of FMA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FMA. One potential direction is to investigate the mechanism of action of FMA in more detail. Another potential direction is to investigate the potential of FMA as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, research could be done to improve the solubility of FMA, making it easier to administer in vivo.

Synthesis Methods

FMA can be synthesized through a series of chemical reactions starting from 4-fluoroacetanilide. The first step involves the reaction of 4-fluoroacetanilide with acetic anhydride to form N-acetyl-4-fluoroacetanilide. This intermediate is then reacted with benzyl bromide to form N-benzyl-4-fluoroacetanilide. The final step involves the reaction of N-benzyl-4-fluoroacetanilide with bromoacetic acid to form FMA.

Scientific Research Applications

FMA has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of FMA is in the field of cancer research. FMA has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. FMA achieves this by inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[4-[acetyl-[(4-fluorophenyl)methyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12(20)19(11-14-2-6-15(18)7-3-14)16-8-4-13(5-9-16)10-17(21)22/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFVASFSMDSDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid

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